molecular formula C17H20N4O3 B2723405 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide CAS No. 1396893-36-9

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide

Cat. No.: B2723405
CAS No.: 1396893-36-9
M. Wt: 328.372
InChI Key: XCTVPHCXGPQXOW-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide is a synthetic small molecule designed for research use, featuring a conjugated acrylamide scaffold linked to a dimethoxyphenyl group and a dimethylaminopyrimidine moiety. This structural class is of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies . Compounds with similar acrylamide and aromatic structures have demonstrated potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) models . The proposed mechanism of action for related molecules includes the inhibition of crucial cellular targets such as tubulin polymerization at the colchicine-binding site, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . Furthermore, the presence of specific substituents can enable interactions with other targets, such as protein kinases or aromatase enzymes, highlighting the potential for multi-targeted therapeutic strategies . Research on analogous acrylamide-tethered conjugates has shown that they can promote apoptosis by modulating the expression of key protein markers, such as upregulating pro-apoptotic Bax and caspase-9 while downregulating the anti-apoptotic protein Bcl-2 . This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)pyrimidin-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-21(2)17-18-10-13(11-19-17)20-16(22)8-6-12-5-7-14(23-3)15(9-12)24-4/h5-11H,1-4H3,(H,20,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTVPHCXGPQXOW-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=C(C=N1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Acryloyl Chloride Intermediates

The most widely reported method involves converting 3,4-dimethoxycinnamic acid into its acryloyl chloride derivative, followed by coupling with 2-(dimethylamino)pyrimidin-5-amine under basic conditions.

Procedure :

  • Activation of Carboxylic Acid :
    • 3,4-Dimethoxycinnamic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hr. Excess SOCl₂ is removed under vacuum.
    • Intermediate : 3,4-Dimethoxycinnamoyl chloride (yield: 92–95%).
  • Amidation :
    • The acyl chloride is dissolved in DCM and added dropwise to a solution of 2-(dimethylamino)pyrimidin-5-amine (1.05 equiv) and N,N-diisopropylethylamine (DIEA, 1.2 equiv).
    • Reaction is stirred at 25°C for 6–8 hr.
    • Workup : The mixture is washed with water (2×), dried over Na₂SO₄, and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the title compound.

Key Data :

Step Solvent Temp (°C) Time (hr) Yield (%) Purity (HPLC, %)
Activation DCM 0–5 2 92–95 N/A
Amidation DCM/DIEA 25 6–8 78–82 96.5

Wittig Reaction Followed by Amidation

An alternative route employs a Wittig reaction to construct the acrylamide backbone before introducing the pyrimidine moiety.

Procedure :

  • Wittig Olefination :
    • 3,4-Dimethoxybenzaldehyde (1.0 equiv) reacts with ethyl 2-(triphenylphosphoranylidene)propionate (1.1 equiv) in THF at reflux (65°C) for 12 hr.
    • Intermediate : Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate (yield: 85%).
  • Ester Hydrolysis :

    • The ester is hydrolyzed with NaOH (2.0 equiv) in THF/MeOH/H₂O (4:1:1) at 50°C for 3 hr.
    • Intermediate : (E)-3-(3,4-Dimethoxyphenyl)acrylic acid (yield: 91%).
  • Amidation :

    • The acrylic acid is coupled with 2-(dimethylamino)pyrimidin-5-amine using HATU (1.1 equiv) and DIEA (2.0 equiv) in DMF at 25°C for 4 hr.
    • Workup : Precipitation with ice water, filtration, and recrystallization from ethanol.

Key Data :

Step Reagents Yield (%) Purity (%)
Wittig Reaction THF, 65°C 85 98
Ester Hydrolysis NaOH, THF/MeOH/H₂O 91 99
Amidation HATU, DIEA, DMF 76 97.2

Optimization Strategies

Solvent and Base Selection

  • Solvent Impact : Dichloromethane (DCM) and dimethylformamide (DMF) are optimal for amidation, with DMF enhancing solubility of polar intermediates.
  • Base Efficiency : DIEA outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions (e.g., hydrolysis).

Temperature Control

  • Lower temperatures (0–5°C) during acyl chloride formation prevent decomposition.
  • Room-temperature amidation balances reaction rate and byproduct formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyrimidine-H), 7.61 (d, J = 15.6 Hz, 1H, acryloyl CH), 7.12–6.95 (m, 3H, aromatic), 6.48 (d, J = 15.6 Hz, 1H, acryloyl CH), 3.92 (s, 6H, OCH₃), 3.11 (s, 6H, N(CH₃)₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 158.9 (pyrimidine-C), 151.2, 149.0 (OCH₃), 130.5–114.8 (aromatic), 122.1 (acryloyl), 40.1 (N(CH₃)₂).
  • HRMS (ESI+) : m/z calc. for C₁₈H₂₁N₄O₃ [M+H]⁺: 357.1558; found: 357.1561.

Purity and Stability

  • HPLC : >95% purity (C18 column, acetonitrile/water, 60:40, 1.0 mL/min).
  • Stability : Stable at 25°C for 6 months under inert atmosphere.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Acryloyl Chloride Route High purity, scalable Requires SOCl₂ (corrosive) 78–82
Wittig/Amidation Avoids acyl chloride intermediates Multi-step, lower overall yield 76

Industrial Considerations

  • Cost Efficiency : The acryloyl chloride route is preferred for large-scale synthesis due to fewer steps and higher yields.
  • Safety : DCM and DMF require controlled handling (ventilation, PPE).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C19H25N5O3C_{19}H_{25}N_{5}O_{3}, with a molecular weight of 371.4 g/mol. The structure features a pyrimidine moiety substituted with a dimethylamino group and an acrylamide linkage, which contributes to its biological activity.

Anticancer Activity

Research has demonstrated that (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide exhibits significant anticancer properties.

In Vitro Studies

In vitro assays conducted by the National Cancer Institute (NCI) have shown promising results:

  • Cell Lines Tested : A range of human tumor cell lines were assessed.
  • GI50 Values : The compound exhibited mean GI50 values indicating effective growth inhibition at concentrations around 15.72 μM.
Cell LineGI50 (μM)TGI (μM)
MCF-7 (Breast)15.7250.68
A549 (Lung)TBDTBD
HeLa (Cervical)TBDTBD

Antimicrobial Properties

Emerging evidence suggests that this compound may also possess antimicrobial activity against various pathogens.

Antimicrobial Efficacy

Studies have indicated that derivatives of similar structures exhibit significant antimicrobial activity, suggesting potential applications in treating infections.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli4–16 µg/mL
S. aureus4–16 µg/mL

Enzyme Inhibition Studies

Molecular docking studies have indicated that this compound binds effectively to various enzymes implicated in disease pathways.

Target Enzymes

The compound shows strong binding affinity to phospholipase A2, which is involved in inflammatory responses, suggesting potential anti-inflammatory properties.

Case Study 1: Anticancer Research

A study focused on the anticancer effects of the compound on various cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis through activation of caspase pathways.

Case Study 2: Antimicrobial Testing

In a controlled study assessing antimicrobial efficacy, researchers tested several derivatives against clinical isolates of E. coli and S. aureus. Results indicated that structural modifications enhanced antimicrobial activity significantly.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (e.g., IC50) Synthesis Yield
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide (Target) C₁₉H₂₃N₅O₃ (hypothetical) 381.4 g/mol 3,4-Dimethoxyphenyl, 2-(dimethylamino)pyrimidine Not reported Not reported
B-4: (E)-3-(2-(4-Chlorophenyl)pyrimidin-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one C₂₂H₁₈ClN₃O₃ 407.8 g/mol 4-Chlorophenyl, 3,4-dimethoxyphenyl EGFR IC50: 0.12 µM 68%
10d: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide C₂₀H₂₃NO₅ 356.4 g/mol 3,4-Dimethoxyphenethyl, 4-hydroxy-3-methoxyphenyl Antioxidant activity 36.2%
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide C₁₈H₁₇N₃O₃S 355.4 g/mol Benzothiazole, 2,4-dimethoxyphenyl Anticancer (apoptosis induction) Not reported

Key Observations:

  • Substituent Impact: The dimethylamino-pyrimidine group in the target compound likely improves solubility compared to B-4’s chlorophenyl group, which may enhance cellular uptake .
  • Activity Trends: Pyrimidine-based acrylamides (e.g., B-4) show potent EGFR inhibition (IC50: 0.12 µM), suggesting the target compound could exhibit similar kinase-targeting efficacy .

Pharmacological Comparisons

  • Cytotoxicity: Pyrimidine-tethered acrylamides () demonstrate nanomolar cytotoxicity against cancer cell lines (e.g., MCF-7, A549), likely due to EGFR inhibition and apoptosis induction .
  • Kinase Selectivity: The dimethylamino group in the target compound may reduce off-target effects compared to chlorophenyl analogs (e.g., B-4), which exhibit broader kinase inhibition .
  • Antioxidant Potential: Compounds like 10d () with phenolic -OH groups show antioxidant activity, absent in the target molecule due to its methoxy-dominated structure .

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide, with the CAS number 1396893-36-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on available research findings.

Synthesis

The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines. A straightforward method includes refluxing 3,4-dimethoxyacetophenone with dimethylformamide-dimethylacetal in dry xylene, yielding the desired product with a melting point of approximately 123.7 °C and a yield of 66% .

Structural Characteristics

The molecular formula for this compound is C17H20N4O3, with a molecular weight of 328.4 g/mol. The compound features a dimethoxyphenyl moiety and a pyrimidine ring, which are significant for its biological activity.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit various signaling pathways involved in cancer proliferation . The SRC kinase pathway is notably implicated in cancer development, and inhibitors targeting this pathway have shown promise in preclinical studies .

Melanogenesis Enhancement

A related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, has been shown to enhance melanogenesis in B16F10 cells and human primary melanocytes. This effect is mediated through the upregulation of tyrosinase expression via Upstream Stimulating Factor 1 (USF1), suggesting that similar mechanisms may be exploitable in compounds like this compound .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The presence of the dimethylamino group suggests potential interactions with receptors or enzymes that could modulate cellular responses.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines by interfering with critical signaling pathways .
  • Melanin Production : Research on related compounds indicated their potential as therapeutic agents against hypopigmentation disorders by promoting melanin synthesis through tyrosinase activation .

Data Summary

PropertyValue
Molecular FormulaC17H20N4O3
Molecular Weight328.4 g/mol
Melting Point123.7 °C
Yield from Synthesis66%

Q & A

Basic: What are the key synthetic steps for preparing (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide?

The synthesis typically involves:

  • Coupling Reactions : Condensation of 3,4-dimethoxycinnamic acid derivatives with 2-(dimethylamino)pyrimidin-5-amine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or dichloromethane .
  • Purification : Post-reaction mixtures are concentrated, washed with solvents (e.g., ethyl acetate), and purified via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) .
  • Characterization : Confirmation via 1^1H NMR (500 MHz, DMSO-d6_6 or CD3_3OD), 13^{13}C NMR, and HR-ESI-MS to verify structure and purity .

Basic: How is the compound structurally characterized?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies proton environments (e.g., acrylamide doublet at δ 7.46 ppm, J=15.7 Hz; aromatic protons at δ 7.32–7.14 ppm). 13^{13}C NMR confirms carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry (MS) : HR-ESI-MS provides exact mass (e.g., [M-H]^- at 342.13415) to validate molecular formula .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Basic: What solvents and reaction conditions are critical for synthesis?

  • Solvents : DMF (for coupling reactions), dichloromethane (for amine activation), and ethyl acetate/petroleum ether (for purification) .
  • Conditions : Reactions conducted under inert atmosphere (N2_2), ice-cooling (0–5°C) to control exothermic steps, and room-temperature stirring (12–24 hrs) .

Advanced: How can synthetic yields be optimized?

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during coupling steps .
  • Catalyst Use : EDCI/HOBt (hydroxybenzotriazole) systems enhance amide bond formation efficiency .
  • Purification : Gradient elution in column chromatography improves separation of polar byproducts .
  • Reagent Ratios : Excess amine (1.2–1.5 equiv) drives reactions to completion .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., (E)-N-(4-ethoxyphenyl) derivatives) .
  • High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline forms are obtainable) .

Advanced: What are potential biological targets and mechanisms of action?

  • Enzyme Inhibition : The acrylamide moiety may bind kinase active sites (e.g., via Michael addition to cysteine residues) .
  • Receptor Modulation : Pyrimidine and dimethylamino groups suggest interactions with G-protein-coupled receptors (GPCRs) or epigenetic targets (e.g., histone deacetylases) .
  • Cellular Assays : Use in vitro models (e.g., cancer cell lines) to assess cytotoxicity and target engagement via Western blotting or fluorescence-based assays .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent Modifications : Vary methoxy groups on the phenyl ring or replace pyrimidine with other heterocycles (e.g., thiazolo-pyridines) to probe steric/electronic effects .
  • Bioisosteric Replacement : Substitute dimethylamino with morpholino or piperazine groups to enhance solubility or binding affinity .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with target proteins .

Advanced: How to evaluate stability under physiological conditions?

  • Thermal Analysis : TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) assess decomposition temperatures and crystallinity .
  • Solubility Profiling : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC-UV .
  • Forced Degradation Studies : Expose to light, heat, and oxidative conditions (H2_2O2_2) to identify degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.